molecular formula C13H5F21O B1333381 (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl)oxirane CAS No. 38565-54-7

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl)oxirane

Cat. No.: B1333381
CAS No.: 38565-54-7
M. Wt: 576.14 g/mol
InChI Key: KVLHRMQNRDJRKW-UHFFFAOYSA-N
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Description

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl)oxirane is a specialized chemical compound that integrates a highly reactive epoxide (oxirane) functional group with a long-chain perfluoroalkyl segment. This unique structure makes it a valuable building block in materials science and surface chemistry research. The three-membered epoxide ring is characterized by significant ring strain, making it highly susceptible to ring-opening reactions with a wide variety of nucleophiles such as alcohols, amines, thiols, and water . This reactivity allows researchers to covalently attach the perfluorinated chain to other molecules or surfaces, a process fundamental to creating novel materials with tailored properties. The primary research value of this compound lies in the distinct properties imparted by the henicosafluoroundecyl chain. Perfluorinated compounds are renowned for their pronounced hydrophobicity and oleophobicity, chemical inertness, and thermal stability . Consequently, this epoxide is an ideal precursor for synthesizing advanced surfactants, coatings, and polymers. Its application is particularly relevant in the development of high-performance, non-wettable surface coatings and as a key ingredient in the design of gemini surfactants, which are known for their exceptionally low critical micellar concentration and high efficacy in lowering interfacial tension . When the epoxide ring opens, typically via an SN2 mechanism where the nucleophile attacks the less-substituted carbon atom , the resulting molecule incorporates a stable ether linkage and two functional hydroxyl groups. This enables the creation of polymers or modified surfaces that combine the non-stick, chemically resistant nature of fluorocarbons with the structural versatility of polyethers or other polymer backbones. Researchers can leverage this compound to engineer materials for specialized applications, including anti-fouling coatings, low-surface-energy materials, and thermally stable composites. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F21O/c14-4(15,1-3-2-35-3)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)12(30,31)13(32,33)34/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLHRMQNRDJRKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F21O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880416
Record name ((Perfluorodecyl)methyl)oxirane
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Molecular Weight

576.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38565-54-7
Record name 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heneicosafluoroundecyl)oxirane
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Record name (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl)oxirane
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Record name ((Perfluorodecyl)methyl)oxirane
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Record name (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecyl)oxirane
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Mechanism of Action

Pharmacokinetics

The compound has a molecular weight of 576.14, and its physical properties, such as its boiling point (82-85 °C/3 mmHg) and melting point (61-66 °C), suggest that it may have low volatility and could be relatively stable in the environment.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Perfluorodecyl-1,2-epoxypropane. For instance, temperature can affect the compound’s physical state and its interactions with biological membranes. The compound’s stability at room temperature suggests that it may be relatively resistant to degradation in the environment.

Comparison with Similar Compounds

Comparison with Structural Analogues

Perfluoroalkyl Chain Length Variants

The Pharos Project () lists several oxirane derivatives with varying perfluoroalkyl chain lengths:

Compound (CAS) Fluorine Count Molecular Formula Key Properties Applications
38565-54-7 (Target) 21 F C₁₃H₅F₂₁O Mp 61–62°C; Bp 112°C (15 mm Hg) Fluoropolymers, surfactants
94158-66-4 (Pentacosafluorotridecyl) 25 F C₁₅H₅F₂₅O Higher thermal stability High-performance lubricants
94158-67-5 (Nonacosafluoropentadecyl) 29 F C₁₇H₅F₂₉O Increased hydrophobicity Water-repellent coatings

Key Trends :

  • Chain Length vs. Properties : Longer perfluoroalkyl chains (e.g., 25–29 F) enhance hydrophobicity and thermal stability but reduce solubility in organic solvents .
  • Reactivity : Shorter chains (e.g., 21 F in the target compound) balance reactivity and inertness, enabling controlled epoxide ring-opening reactions for polymer crosslinking .

Substituent Modifications

Trifluoromethyl-Branched Analogues

Compounds like [47795-34-6] () incorporate trifluoromethyl (-CF₃) groups, introducing steric hindrance and altering electronic effects:

  • Impact on Reactivity : The -CF₃ group reduces the electrophilicity of the oxirane ring compared to linear perfluoro chains, slowing nucleophilic attacks (e.g., by amines or alcohols) .
  • Applications : Such derivatives are prioritized in low-reactivity environments, such as inert coatings for electronics .
Partially Fluorinated Analogues

lists (2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxirane (13 F atoms):

  • Reduced Fluorine Content : Lower molecular weight (~400 g/mol) and density (estimated <1.6 g/cm³) compared to the target compound.
  • Trade-offs : Diminished chemical inertness and thermal stability limit use in high-temperature applications .

Functional Group Comparisons

Perfluorinated Acids vs. Oxiranes

Perfluorooctanoic acid (PFOA, CAS 335-67-1) and perfluorooctanesulfonic acid (PFOS, CAS 1763-23-1) ():

  • Environmental Persistence : PFOA/PFOS exhibit extreme environmental persistence due to stable C-F bonds and ionic functional groups. In contrast, the target oxirane’s epoxide ring offers sites for degradation (e.g., hydrolysis) .

Physicochemical Property Trends

Property 38565-54-7 (21 F) 94158-66-4 (25 F) Tridecafluoroheptyl (13 F)
Melting Point (°C) 61–62 >70 (estimated) ~40–50 (estimated)
Density (g/cm³) 1.758 ~1.8 ~1.5
Hydrophobicity (LogP) 7.06 >8 (estimated) ~5 (estimated)

Insights :

  • Longer perfluoroalkyl chains increase melting points and hydrophobicity (LogP) due to enhanced van der Waals interactions.
  • Density scales with fluorine content, as seen in the target compound’s 1.758 g/cm³ .

Preparation Methods

Epoxidation of Alkenes

  • Direct oxidation of an alkene precursor using peroxy acids (e.g., m-chloroperoxybenzoic acid) or other oxidants.
  • For perfluorinated alkenes, selective oxidation is challenging due to the electron-withdrawing fluorines.
  • Catalytic oxidation using metal complexes (vanadium, molybdenum, titanium) can be employed for asymmetric or selective epoxidation.
  • Industrially, ethylene oxide is produced by silver-catalyzed oxidation of ethylene, but this method is less applicable to long-chain perfluoroalkenes due to volatility and reactivity differences.

Intramolecular Cyclization of Halohydrins

  • Halohydrins are formed by halogenation of alkenes in aqueous media, producing vicinal halohydrins.
  • Treatment of halohydrins with strong base (e.g., NaOH, NaH) deprotonates the hydroxyl group, which then displaces the adjacent halide via an intramolecular SN2 reaction, forming the epoxide ring.
  • This method is stereospecific and often preferred for complex molecules where regio- and stereochemistry control is critical.

Specific Preparation Methods for (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl)oxirane

Starting Materials

  • The key precursor is a perfluorinated alkyl chain bearing a terminal alkene or halohydrin functionality.
  • Perfluorodecyl derivatives are commercially available or synthesized via telomerization or fluorination methods.
  • The terminal alkene can be introduced by elimination reactions or by direct synthesis of perfluoroalkyl alkenes.

Epoxidation via Halohydrin Cyclization

  • The perfluorinated alkene is first converted to the corresponding halohydrin by reaction with halogens (Br2 or Cl2) in aqueous solvent.
  • The halohydrin intermediate is then treated with a strong base such as sodium hydroxide or sodium hydride.
  • The base deprotonates the hydroxyl group, generating an alkoxide ion that intramolecularly attacks the adjacent carbon bearing the halogen, displacing it and forming the epoxide ring.
  • This method ensures retention of the perfluorinated chain and provides stereochemical control over the epoxide formation.

Direct Epoxidation of Perfluoroalkyl Alkenes

  • Alternatively, direct epoxidation of the perfluorinated alkene using peroxy acids or catalytic systems can be employed.
  • Due to the electron-deficient nature of perfluoroalkenes, specialized catalysts such as titanium or molybdenum complexes may be required to achieve efficient epoxidation.
  • Reaction conditions must be optimized to avoid degradation or side reactions of the fluorinated chain.

Industrial and Patent-Reported Methods

  • Patent literature (e.g., US5710211A) describes processes for producing fluorinated epoxides by controlled oxidation of fluorinated alkenes or by halohydrin cyclization.
  • These methods emphasize mild reaction conditions, use of selective catalysts, and purification steps to isolate the epoxide with high purity and yield.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Typical Yield Range References
Halohydrin formation + cyclization Halogen (Br2/Cl2), aqueous solvent, base (NaOH/NaH) High stereochemical control, mild conditions Requires halohydrin intermediate, possible side reactions 70-90%
Direct epoxidation with peroxy acids m-CPBA or other peroxy acids, catalytic metals (Ti, Mo) One-step, direct epoxidation Low reactivity of perfluoroalkenes, catalyst sensitivity 50-80%
Catalytic oxidation (silver catalyst) Silver catalyst, oxygen (industrial ethylene oxide method) High efficiency for simple alkenes Not suitable for long perfluoroalkyl chains Not applicable

Research Findings and Notes

  • The intramolecular cyclization of halohydrins is favored for complex fluorinated epoxides due to better regio- and stereoselectivity.
  • The electron-withdrawing effect of fluorines reduces the nucleophilicity of the alkene, making direct epoxidation less efficient without catalysts.
  • Neighboring group effects and steric hindrance in the perfluorinated chain can influence the cyclization step and must be considered in reaction design.
  • Purification typically involves chromatographic techniques compatible with fluorinated compounds, such as fluorous-phase chromatography.
  • Safety considerations include handling of halogens and strong bases, as well as the inert but persistent nature of perfluorinated compounds.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl)oxirane in laboratory settings?

  • Methodological Answer :

  • Use sealed, grounded containers to prevent electrostatic discharge, and store in refrigerated, well-ventilated areas away from heat sources .
  • Employ personal protective equipment (PPE), including gloves and eye protection. In case of skin/eye contact, rinse immediately with water for 15+ minutes and seek medical attention .
  • Avoid inhalation by working in fume hoods or outdoor settings with proper respiratory protection .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to resolve fluorinated regions, complemented by 1H^{1}\text{H} NMR for oxirane ring protons. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
  • X-ray Crystallography : Resolve steric effects of the perfluorinated chain and epoxide geometry, though crystallization may require low-temperature conditions due to high fluorine content .

Q. How can researchers design a synthesis route for this fluorinated oxirane derivative?

  • Methodological Answer :

  • Start with perfluoroundecyl iodide as a precursor. Perform nucleophilic substitution with a glycidol derivative under anhydrous conditions.
  • Optimize reaction parameters (e.g., temperature, solvent polarity) to enhance epoxide ring stability. Monitor intermediates via TLC and FT-IR for epoxy group confirmation .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics and AI models optimize reaction conditions for fluorinated oxiranes?

  • Methodological Answer :

  • Use COMSOL to simulate solvent effects and thermal gradients during synthesis. Pair with AI-driven algorithms (e.g., Bayesian optimization) to predict optimal reaction times and yields .
  • Validate predictions experimentally by comparing simulated vs. actual 19F^{19}\text{F} NMR shifts and reaction efficiencies .

Q. What strategies resolve contradictions in reactivity data for fluorinated oxiranes under varying pH or solvent conditions?

  • Methodological Answer :

  • Conduct systematic kinetic studies under controlled pH (e.g., buffered aqueous/organic systems) to isolate hydrolysis vs. nucleophilic attack pathways.
  • Use DFT calculations (e.g., Gaussian software) to model transition states and identify steric/electronic barriers in perfluorinated chains .

Q. How does the perfluorinated chain influence the compound’s dielectric properties, and how can this be measured?

  • Methodological Answer :

  • Perform dielectric spectroscopy across a frequency range (102^{-2}–106^6 Hz) to assess polarization effects. Compare with non-fluorinated analogs to isolate fluorine’s contribution.
  • Correlate results with molecular dynamics simulations to map fluorine chain conformation effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported thermal stability values for fluorinated oxiranes?

  • Methodological Answer :

  • Replicate experiments using standardized DSC/TGA protocols (e.g., heating rate 10°C/min under nitrogen).
  • Analyze decomposition byproducts via GC-MS to identify competing degradation pathways (e.g., epoxide ring opening vs. C-F bond cleavage) .

Theoretical and Framework Integration

Q. What conceptual frameworks guide research on fluorinated epoxides’ environmental persistence?

  • Methodological Answer :

  • Link to Green Chemistry Principles: Quantify PFAS degradation products using LC-HRMS and assess bioaccumulation potential via partition coefficient modeling (log KowK_{ow}) .
  • Align with OECD guidelines for PFAS risk assessment to ensure regulatory relevance .

Tables for Key Findings

Analytical Technique Application Key Insight Reference
19F^{19}\text{F} NMRFluorine environment mappingDistinguishes between terminal and internal CF2_2/CF3_3 groups
X-ray CrystallographyStereochemical resolutionReveals gauche effects in perfluorinated chains under cryogenic conditions
Dielectric SpectroscopyPolarizability assessmentHigh fluorine content reduces dielectric loss at high frequencies
Safety Protocol Implementation Reference
Ventilation RequirementsUse fume hoods with ≥100 ft/min airflow for vapor containment
Spill ManagementNeutralize with calcium carbonate; avoid water to prevent runoff

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